molecular formula C15H23BClNO2 B13610860 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B13610860
M. Wt: 295.6 g/mol
InChI Key: OGINYFDFDRHFQP-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride is a complex organic compound that features a boron-containing dioxaborolane group and a tetrahydroquinoline moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Dioxaborolane Group: The tetrahydroquinoline intermediate is then subjected to borylation using a boronic acid or ester, such as pinacolborane, in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can convert the tetrahydroquinoline to dihydroquinoline or fully reduced quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroquinoline or fully reduced quinoline derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride largely depends on its application. In cross-coupling reactions, the dioxaborolane group acts as a boron source, facilitating the formation of carbon-carbon bonds. The tetrahydroquinoline moiety can interact with various biological targets, potentially modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride lies in its combination of a boron-containing dioxaborolane group and a tetrahydroquinoline moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.

Properties

Molecular Formula

C15H23BClNO2

Molecular Weight

295.6 g/mol

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline;hydrochloride

InChI

InChI=1S/C15H22BNO2.ClH/c1-14(2)15(3,4)19-16(18-14)12-8-5-9-13-11(12)7-6-10-17-13;/h5,8-9,17H,6-7,10H2,1-4H3;1H

InChI Key

OGINYFDFDRHFQP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CCCNC3=CC=C2.Cl

Origin of Product

United States

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